(Z)-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one
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Description
(Z)-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C24H24N4O2S2 and its molecular weight is 464.6. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications One significant application of thiazolidinone derivatives is their antimicrobial activity. El Azab and Abdel-Hafez (2015) synthesized novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, demonstrating promising in vitro antimicrobial activity against a range of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus flavus, and Aspergillus niger (El Azab & Abdel-Hafez, 2015). This study highlights the potential of such compounds in addressing various microbial infections.
Anticancer Applications Additionally, thiazolidinone derivatives have been explored for their anticancer potential. Chandrappa et al. (2010) investigated novel thioxothiazolidin-4-one derivatives for their in vivo anticancer and antiangiogenic effects against mouse tumors, finding significant inhibition of tumor growth and endothelial proliferation (Chandrappa et al., 2010). These findings suggest a promising avenue for cancer therapy research, focusing on the inhibition of tumor angiogenesis and cell proliferation.
Chemical Synthesis Applications In the realm of chemical synthesis, thiazolidinone derivatives serve as key intermediates and catalysts for the construction of complex molecular architectures. For instance, the synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives as potential GSK-3 inhibitors by Kamila and Biehl (2012) showcases the utility of these compounds in synthesizing biologically active molecules (Kamila & Biehl, 2012). This exemplifies the versatility of thiazolidinone derivatives in facilitating the development of therapeutic agents targeting specific biological pathways.
properties
IUPAC Name |
(5Z)-5-[[9-methyl-4-oxo-2-(1-phenylethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S2/c1-4-12-28-23(30)19(32-24(28)31)14-18-20(25-16(3)17-10-6-5-7-11-17)26-21-15(2)9-8-13-27(21)22(18)29/h5-11,13-14,16,25H,4,12H2,1-3H3/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFXOQUHABBYGI-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NC(C)C4=CC=CC=C4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NC(C)C4=CC=CC=C4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((9-methyl-4-oxo-2-((1-phenylethyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one |
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